molecular formula C33H33ClN2O9 B1430616 4-(2-Carboxyphenyl)-7-diethylamino-2-(7-diethylamino-2-oxochroman-3-yl)-chromylium perchlorate CAS No. 168206-21-1

4-(2-Carboxyphenyl)-7-diethylamino-2-(7-diethylamino-2-oxochroman-3-yl)-chromylium perchlorate

Cat. No.: B1430616
CAS No.: 168206-21-1
M. Wt: 637.1 g/mol
InChI Key: VTMBPDDANDHVLA-UHFFFAOYSA-N
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Description

  • Starting materials: Chroman-3-yl derivative and diethylamine.
  • Reaction conditions: Nucleophilic substitution, elevated temperatures.
  • Product: 7-diethylamino-2-oxochroman-3-yl derivative.
  • Step 3: Addition of Carboxyphenyl Moiety

    • Starting materials: 7-diethylamino-2-oxochroman-3-yl derivative and 2-carboxybenzaldehyde.
    • Reaction conditions: Condensation reaction, mild heating.
    • Product: 4-(2-Carboxyphenyl)-7-diethylamino-2-(7-diethylamino-2-oxochroman-3-yl) derivative.
  • Step 4: Formation of Chromylium Ion and Stabilization

    • Starting materials: 4-(2-Carboxyphenyl)-7-diethylamino-2-(7-diethylamino-2-oxochroman-3-yl) derivative and perchloric acid.
    • Reaction conditions: Acidic medium, room temperature.
    • Product: 4-(2-Carboxyphenyl)-7-diethylamino-2-(7-diethylamino-2-oxochroman-3-yl)-chromylium perchlorate.
  • Industrial Production Methods

    Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high purity and yield.

    Preparation Methods

    Synthetic Routes and Reaction Conditions

    The synthesis of 4-(2-Carboxyphenyl)-7-diethylamino-2-(7-diethylamino-2-oxochroman-3-yl)-chromylium perchlorate typically involves multi-step organic reactions. The process begins with the preparation of the chroman-3-yl core, followed by the introduction of diethylamino groups and the carboxyphenyl moiety. The final step involves the formation of the chromylium ion and its stabilization with perchlorate.

    • Step 1: Synthesis of Chroman-3-yl Core

      • Starting materials: 2-hydroxyacetophenone and ethyl acetoacetate.
      • Reaction conditions: Acidic or basic catalysis, reflux conditions.
      • Product: Chroman-3-yl derivative.

    Chemical Reactions Analysis

    Types of Reactions

      Oxidation: The compound can undergo oxidation reactions, particularly at the diethylamino groups, leading to the formation of N-oxides.

      Reduction: Reduction reactions can target the chromylium ion, converting it back to a neutral chroman derivative.

      Substitution: The aromatic rings in the compound can participate in electrophilic and nucleophilic substitution reactions.

    Common Reagents and Conditions

      Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).

      Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

      Substitution: Halogenating agents (e.g., bromine), nucleophiles (e.g., amines, thiols).

    Major Products Formed

      Oxidation: N-oxide derivatives.

      Reduction: Neutral chroman derivatives.

      Substitution: Halogenated or nucleophile-substituted derivatives.

    Scientific Research Applications

    Chemistry

      Fluorescent Probes: The compound’s chromophoric properties make it useful as a fluorescent probe in various chemical analyses.

      Photocatalysis: It can act as a photocatalyst in organic synthesis reactions.

    Biology

      Bioimaging: Used in bioimaging techniques due to its fluorescence.

      Drug Delivery:

    Medicine

      Diagnostic Agents: Utilized in the development of diagnostic agents for imaging and detection of diseases.

      Therapeutics: Investigated for its potential therapeutic effects in treating certain medical conditions.

    Industry

      Dye Manufacturing: Employed in the production of dyes and pigments.

      Material Science: Used in the development of advanced materials with specific optical properties.

    Mechanism of Action

    The compound exerts its effects primarily through its interaction with light and its ability to fluoresce. The diethylamino groups and the chromylium ion play crucial roles in its electronic transitions, allowing it to absorb and emit light at specific wavelengths. This property is harnessed in various applications, from bioimaging to photocatalysis.

    Comparison with Similar Compounds

    Similar Compounds

    • 4-(2-Carboxyphenyl)-7-dimethylamino-2-(7-dimethylamino-2-oxochroman-3-yl)-chromylium perchlorate
    • 4-(2-Carboxyphenyl)-7-methylamino-2-(7-methylamino-2-oxochroman-3-yl)-chromylium perchlorate

    Uniqueness

    Compared to similar compounds, 4-(2-Carboxyphenyl)-7-diethylamino-2-(7-diethylamino-2-oxochroman-3-yl)-chromylium perchlorate exhibits enhanced fluorescence and stability. The presence of diethylamino groups contributes to its superior photophysical properties, making it more effective in applications requiring high fluorescence intensity and stability.

    Properties

    IUPAC Name

    [4-(2-carboxyphenyl)-2-[7-(diethylamino)-2-oxochromen-3-yl]chromen-7-ylidene]-diethylazanium;perchlorate
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C33H32N2O5.ClHO4/c1-5-34(6-2)22-14-13-21-17-28(33(38)40-29(21)18-22)31-20-27(24-11-9-10-12-26(24)32(36)37)25-16-15-23(19-30(25)39-31)35(7-3)8-4;2-1(3,4)5/h9-20H,5-8H2,1-4H3;(H,2,3,4,5)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    VTMBPDDANDHVLA-UHFFFAOYSA-N
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    CCN(CC)C1=CC2=C(C=C1)C=C(C(=O)O2)C3=CC(=C4C=CC(=[N+](CC)CC)C=C4O3)C5=CC=CC=C5C(=O)O.[O-]Cl(=O)(=O)=O
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C33H33ClN2O9
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Weight

    637.1 g/mol
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Retrosynthesis Analysis

    AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

    One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

    Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

    Reactant of Route 1
    4-(2-Carboxyphenyl)-7-diethylamino-2-(7-diethylamino-2-oxochroman-3-yl)-chromylium perchlorate
    Reactant of Route 2
    4-(2-Carboxyphenyl)-7-diethylamino-2-(7-diethylamino-2-oxochroman-3-yl)-chromylium perchlorate
    Reactant of Route 3
    4-(2-Carboxyphenyl)-7-diethylamino-2-(7-diethylamino-2-oxochroman-3-yl)-chromylium perchlorate
    Reactant of Route 4
    4-(2-Carboxyphenyl)-7-diethylamino-2-(7-diethylamino-2-oxochroman-3-yl)-chromylium perchlorate
    Reactant of Route 5
    4-(2-Carboxyphenyl)-7-diethylamino-2-(7-diethylamino-2-oxochroman-3-yl)-chromylium perchlorate
    Reactant of Route 6
    Reactant of Route 6
    4-(2-Carboxyphenyl)-7-diethylamino-2-(7-diethylamino-2-oxochroman-3-yl)-chromylium perchlorate

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